![molecular formula C11H9BrO2 B12629649 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- is a tricyclic indan derivative known for its therapeutic applications, particularly as a receptor agonist. This compound is a key intermediate in the synthesis of ramelteon, a melatonin receptor agonist used for treating sleep disorders .
Preparation Methods
The synthesis of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves several steps:
Bromination: Starting from 3-(2,3-dihydrobenzo-furan-5-yl)propanoic acid, the compound undergoes bromination.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation.
Catalytic Hydrogenolysis Debromination: Finally, catalytic hydrogenolysis debromination is performed to yield the desired compound
Chemical Reactions Analysis
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.
Substitution: The compound is reactive in substitution reactions, particularly involving halogen atoms.
Common reagents used in these reactions include bromine for bromination, aluminum chloride for Friedel-Crafts acylation, and palladium catalysts for hydrogenolysis .
Scientific Research Applications
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors.
Medicine: It is a crucial intermediate in the production of ramelteon, a drug used to treat insomnia.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves its role as a receptor agonist. It binds to specific receptors in the body, particularly melatonin receptors, to exert its therapeutic effects. This interaction helps regulate sleep-wake cycles and is beneficial in treating sleep disorders .
Comparison with Similar Compounds
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- is unique due to its specific structure and therapeutic applications. Similar compounds include:
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another tricyclic indan derivative with similar properties.
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: A closely related compound used in similar applications.
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one |
InChI |
InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2 |
InChI Key |
WBYZCPYZHMZPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C3CCOC3=CC(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


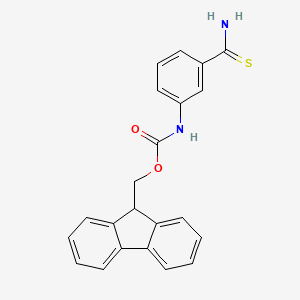
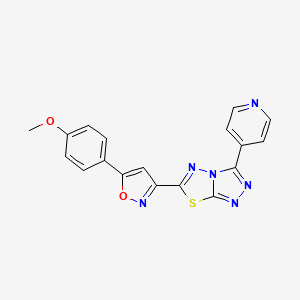

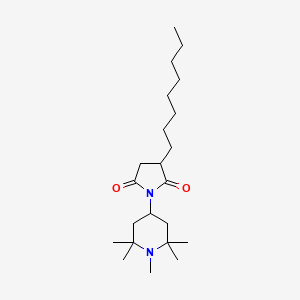
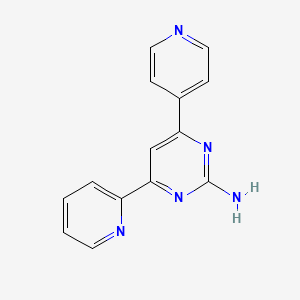
![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
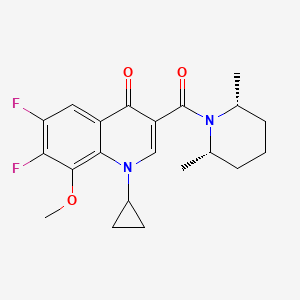
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
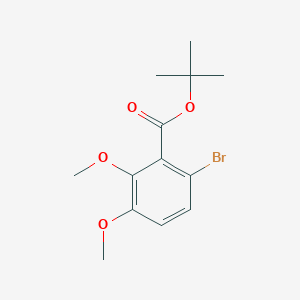
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
